
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride typically involves the reaction of specific amines with isocyanates or phosgene equivalents. One common method includes the use of bis(trichloromethyl) carbonate (BTC) or triphosgene as a safer alternative to phosgene . The reaction conditions are generally mild, and the process can be carried out at room temperature with triethylamine as a reducing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and safety. The use of triphosgene and triethylamine allows for the production of the compound in good yields with minimal environmental impact .
化学反应分析
Types of Reactions
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other urea derivatives such as N-substituted ureas and diaryl ureas . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
64039-26-5 |
|---|---|
分子式 |
C7H18Cl2N6OS2 |
分子量 |
337.3 g/mol |
IUPAC 名称 |
2-(2-carbamimidoylsulfanylethylcarbamoylamino)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H16N6OS2.2ClH/c8-5(9)15-3-1-12-7(14)13-2-4-16-6(10)11;;/h1-4H2,(H3,8,9)(H3,10,11)(H2,12,13,14);2*1H |
InChI 键 |
XXLKICATUGWSRY-UHFFFAOYSA-N |
规范 SMILES |
C(CSC(=N)N)NC(=O)NCCSC(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
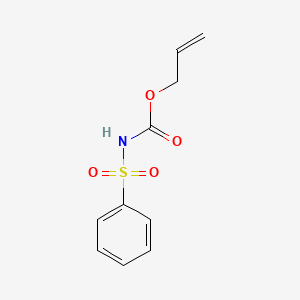
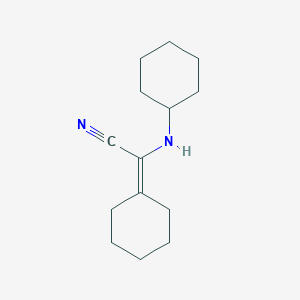
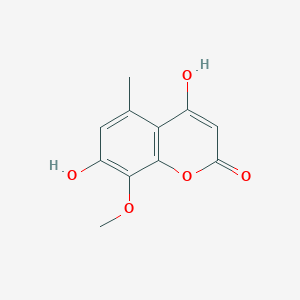
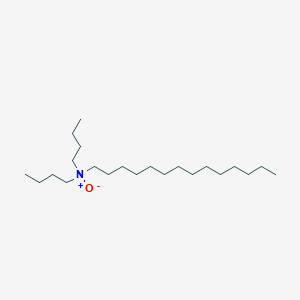
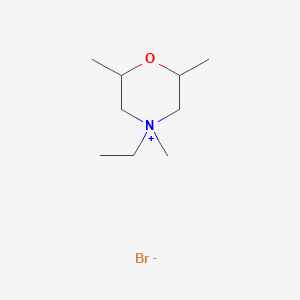
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
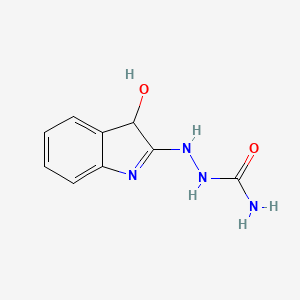
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)

